An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-6-methylpyridin-3-amine and Its Isomers
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-6-methylpyridin-3-amine and Its Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with its derivatives forming the basis of numerous commercial products. The strategic placement of substituents such as halogens, amino, and alkyl groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Dichloro-methyl-aminopyridines, as a class of compounds, are of particular interest due to their potential as versatile intermediates in the synthesis of more complex molecules. This guide focuses on the chemical properties of 2,5-dichloro-6-methylpyridin-3-amine, providing a detailed analysis based on the known characteristics of its closely related isomers.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While specific data for 2,5-dichloro-6-methylpyridin-3-amine is not available, we can infer its likely properties from its isomers.
| Property | 3,5-dichloro-6-methylpyridin-2-amine[1] | 2,6-dichloro-5-methylpyridin-3-amine | 2,5-dichloro-3-methylpyridine[2] | Predicted: 2,5-dichloro-6-methylpyridin-3-amine |
| CAS Number | 22137-52-6 | 58596-89-7 | 59782-88-6 | Not Available |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₆Cl₂N₂ | C₆H₅Cl₂N | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol | 177.03 g/mol | 162.02 g/mol | 177.03 g/mol |
| Appearance | Off-white to pale yellow powder | Solid | Solid | Likely a solid at room temperature |
| Melting Point | 132-136 °C | Not Available | 42-45 °C | Expected to be a crystalline solid with a distinct melting point |
| Boiling Point | Not Available | Not Available | 186.9 °C at 760 mmHg | Expected to be >200 °C |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Expected to have low water solubility and good solubility in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| XLogP3 | 2.2 | Not Available | 2.8 | Estimated to be in the range of 2.0-3.0 |
Spectroscopic Characterization: Predicting the Signature
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. Based on the structure of 2,5-dichloro-6-methylpyridin-3-amine, we can predict its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms will be significantly downfield.
A general guide for acquiring NMR spectra for similar compounds involves dissolving 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ with TMS as an internal standard[3].
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dichloro-6-methylpyridin-3-amine is expected to exhibit characteristic absorption bands:
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N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H stretching: Bands around 2900-3000 cm⁻¹ for the methyl group and above 3000 cm⁻¹ for the aromatic C-H.
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C=C and C=N stretching: Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
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C-Cl stretching: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis and reactivity of 2,5-dichloro-6-methylpyridin-3-amine are governed by the electronic properties of the substituted pyridine ring.
Proposed Synthetic Pathway
A plausible synthetic route to 2,5-dichloro-6-methylpyridin-3-amine could start from a readily available aminomethylpyridine derivative, followed by chlorination and nitration, and subsequent reduction of the nitro group. The precise regioselectivity of the chlorination and nitration steps would be critical and require careful optimization of reaction conditions.
Caption: A proposed multi-step synthesis of 2,5-dichloro-6-methylpyridin-3-amine.
Reactivity Profile
The reactivity of the pyridine ring is significantly influenced by its substituents. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).
Caption: Substituent effects on the electronic nature of the pyridine ring.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen. This makes it a likely site for substitution by various nucleophiles such as amines, alkoxides, and thiols. The chlorine at the 5-position is less activated.
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can participate in cross-coupling reactions like Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) to form C-C and C-N bonds, respectively. The relative reactivity of the two chlorine atoms would depend on the specific reaction conditions and the catalyst used.
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Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Potential Applications in Drug Discovery and Agrochemicals
Given the biological activity of many substituted pyridine derivatives, 2,5-dichloro-6-methylpyridin-3-amine is a promising scaffold for the development of novel therapeutic agents and agrochemicals.
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Kinase Inhibitors: The aminopyridine core is a known hinge-binding motif in many kinase inhibitors. By modifying the substituents at the chloro positions, it may be possible to develop potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
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Agrochemicals: Halogenated pyridines are common in herbicides, fungicides, and insecticides. The specific substitution pattern of 2,5-dichloro-6-methylpyridin-3-amine could lead to the discovery of new crop protection agents. For instance, related compounds like 2-amino-3,5-dichloro-6-methylpyridine are used as intermediates in the synthesis of agrochemicals[4].
Caption: A generalized workflow for utilizing the target compound in drug discovery.
Safety and Handling
Based on the safety data for its isomers, 2,5-dichloro-6-methylpyridin-3-amine should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
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Hazard Identification: Isomers are known to cause skin and serious eye irritation[1]. Some related compounds are classified as toxic if swallowed or fatal in contact with skin[5].
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While 2,5-dichloro-6-methylpyridin-3-amine remains a less-explored member of the dichloromethylaminopyridine family, its structural features suggest it is a valuable building block for chemical synthesis. This guide provides a robust, albeit predictive, overview of its chemical properties, reactivity, and potential applications by drawing on the well-established chemistry of its isomers. It is our hope that this technical guide will stimulate further research into the synthesis and characterization of this promising compound, unlocking its full potential in the fields of drug discovery and materials science.
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